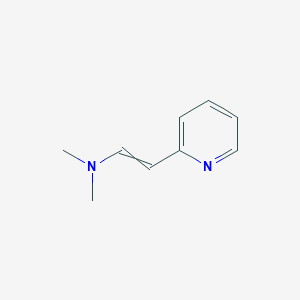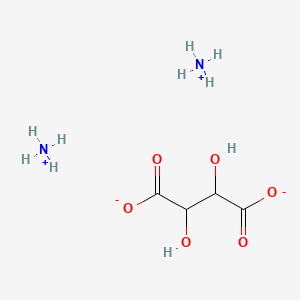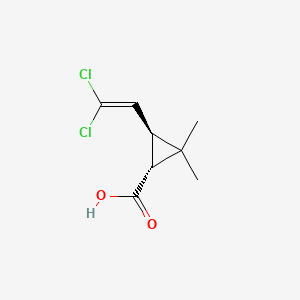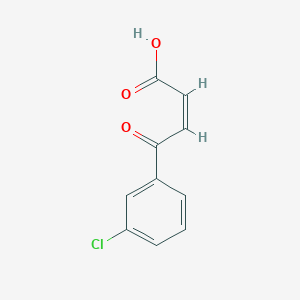
Me3Sn-NNC13-8241
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Molecular and Spin Dynamics
Me3Sn (trimethyltin) compounds demonstrate unique molecular and spin dynamics in solid states. The study by Kümmerlen and Sebald (1994) on Me3Sn(O2CH) explored molecular dynamics and structural aspects using high-resolution solid-state nuclear magnetic resonance (NMR) methods. Their research provides insights into the solid-state structure of Me3Sn compounds, highlighting their potential in probing molecular dynamics and structural studies (Kümmerlen & Sebald, 1994).
2. Synthesis and Structural Analysis
The synthesis and structural analysis of trimethyltin alkoxide, amide, halide, and cyclopentadienyl compounds, including Me3SnX compounds, have been extensively researched. Lichtscheidl et al. (2015) reported on the synthesis, full characterization, and NMR data of a series of Me3SnX compounds. This research aids in understanding the structural properties of these compounds, useful in various scientific applications (Lichtscheidl et al., 2015).
3. Crystal Structure Determination
Forder and Sheldrick (1971) determined the crystal structure of (Me3Sn)2N2C using single-crystal X-ray diffraction. Their findings revealed an infinite helical network of planar trimethyltin groups, offering significant insights into the structural properties of such compounds, which is crucial for scientific applications in materials science and chemistry (Forder & Sheldrick, 1971).
4. NMR Spectroscopy in Organotin Compounds
The study of substituent effects on organotin compounds through NMR spectroscopy, as investigated by Mitchell (1976), provides vital data on the chemical shifts in organotin compounds like Me3Sn. Such studies are fundamental in understanding the electronic environment and bonding in organotin compounds, aiding in their application in various scientific research areas (Mitchell, 1976).
properties
| { "Design of the Synthesis Pathway": "The synthesis of Me3Sn-NNC13-8241 can be achieved through a two-step reaction process. The first step involves the synthesis of NNC13-8241, followed by the reaction of Me3SnCl with NNC13-8241 to form the final product.", "Starting Materials": [ "NNC13-8241", "Me3SnCl" ], "Reaction": [ "Step 1: Synthesis of NNC13-8241", "NNC13 and 8241 are mixed in a 1:1 molar ratio in a solvent such as acetonitrile or dichloromethane.", "The reaction mixture is stirred at room temperature for several hours until a white precipitate forms.", "The precipitate is filtered and washed with the solvent to obtain NNC13-8241 as a white solid.", "Step 2: Reaction of Me3SnCl with NNC13-8241", "Me3SnCl is added to a solution of NNC13-8241 in a solvent such as dichloromethane or tetrahydrofuran.", "The reaction mixture is stirred at room temperature for several hours until a white precipitate forms.", "The precipitate is filtered and washed with the solvent to obtain Me3Sn-NNC13-8241 as a white solid." ] } | |
CAS RN |
178403-07-1 |
Product Name |
Me3Sn-NNC13-8241 |
Molecular Formula |
C20H23N5O2Sn |
Molecular Weight |
484.14 |
Purity |
>98% |
synonyms |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-5,6-dihydro-5-methyl-6-oxo-7-trimethylstannyl-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



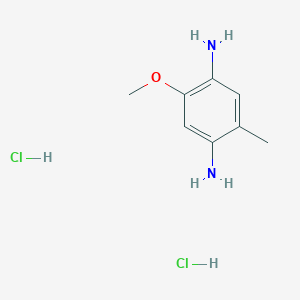

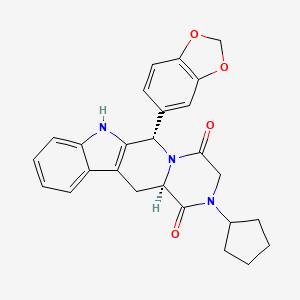
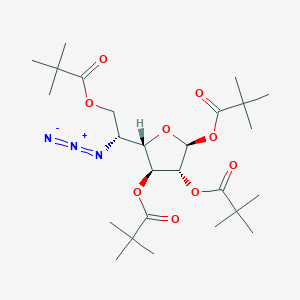
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)

